TLK117: A Comprehensive Technical Guide to its Core Function and Mechanism of Action
TLK117: A Comprehensive Technical Guide to its Core Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLK117, the active metabolite of the prodrug ezatiostat (TLK199), is a peptidomimetic molecule that functions as a selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is an enzyme frequently overexpressed in tumor cells, where it plays a crucial role in detoxification and drug resistance.[2][3] TLK117's inhibitory action on GSTP1-1 has significant implications for cancer therapy, myelodysplastic syndromes (MDS), and other conditions where this signaling pathway is dysregulated.[4][5] This technical guide provides an in-depth overview of the core function of TLK117, its mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways.
Core Function and Mechanism of Action
TLK117 is a glutathione (GSH) analog that acts as a competitive inhibitor of GSTP1-1.[2][6] Its high affinity and selectivity for GSTP1-1 are attributed to its unique chemical structure, which allows it to bind to the enzyme's glutathione-binding site (G-site).[2] The phenyl moiety of TLK117 interacts with specific amino acid residues, such as Phe8 and Trp38, within a lipophilic region of GSTP1-1, leading to potent inhibition.[2] This structural interaction explains its greater than 50-fold selectivity for GSTP1-1 over other GST isoforms like GSTA1-1 and GSTM1-1.[2]
Upon entering cells, the prodrug TLK199 is rapidly hydrolyzed by cellular esterases, releasing the active TLK117.[7] The primary consequence of GSTP1-1 inhibition by TLK117 is the disruption of the GSTP1-1/c-Jun N-terminal kinase (JNK) complex.[4][8] In unstressed cells, GSTP1-1 sequesters JNK, a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting its activity.[8] By binding to GSTP1-1, TLK117 induces a conformational change or dissociation of the complex, leading to the release and subsequent activation of JNK.[4][8] Activated JNK can then phosphorylate its downstream targets, including c-Jun, which can trigger various cellular responses such as apoptosis, differentiation, and proliferation.[7][8]
Beyond its primary target, TLK117 has also been shown to be a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1][9] This dual inhibition may contribute to its overall cellular effects.
Quantitative Data
The following tables summarize the key quantitative data associated with TLK117 and its prodrug, TLK199.
Table 1: Inhibitory Activity of TLK117
| Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference(s) |
| Glutathione S-transferase P1-1 (GSTP1-1) | 0.4 µM | Competitive | [1][2] |
| Glyoxalase I | 0.56 µM | Competitive | [1][9] |
Table 2: Cellular Activity of TLK199 (Prodrug of TLK117)
| Cell Line | Assay | IC50 | Reference(s) |
| HT29 (Human Colon Adenocarcinoma) | Cytotoxicity | 22 µM | [2] |
| SW620, LoVo, Caco2 (Human Colon Adenocarcinoma) | Cytotoxicity | 26-28 µM | [6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving TLK117.
References
- 1. Phase 1-2a multicenter dose-escalation study of ezatiostat hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality [frontiersin.org]
- 8. Co-localization of GSTP1 and JNK in transitional cell carcinoma of urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human glutathione transferase P1-1 specific inhibitor TER 117 designed for overcoming cytostatic-drug resistance is also a strong inhibitor of glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]
